1-Propyl-1H-benzoimidazol-5-ylamine

Übersicht

Beschreibung

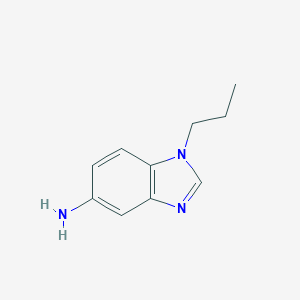

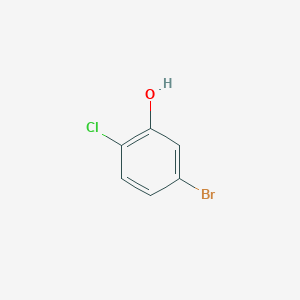

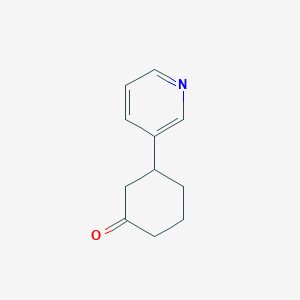

1-Propyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a propyl group attached . The benzimidazole core is a bicyclic heteroaromatic compound consisting of fused benzene and imidazole rings .Wissenschaftliche Forschungsanwendungen

Dyeing and Textile Industry

The compound has been used in the synthesis of fluorescent monoazo disperse dyes. These dyes exhibit red-shifted absorption maxima (497–516 nm), high molar extinction coefficients, and emit in the far-red region (565–627 nm). This makes them suitable for dyeing applications, particularly in the textile industry .

Photostabilizing Agents

The compound has been used as an inbuilt photostabilizing unit in the synthesis of dyes. This enhances the photostability of the dyes, making them more resistant to degradation when exposed to light .

Antimicrobial Applications

Benzimidazole, a moiety present in the compound, has been reported to have antimicrobial properties. This suggests potential applications of the compound in the development of antimicrobial agents .

Anticancer Applications

Benzimidazole has also been reported to have anticancer properties. This indicates that the compound could be used in the development of anticancer drugs .

Antiviral Applications

The benzimidazole moiety has antiviral properties, suggesting potential applications of the compound in the development of antiviral drugs .

Antiparasitic Applications

Benzimidazole has antiparasitic properties, indicating potential applications of the compound in the development of antiparasitic drugs .

Antihypertensive Applications

The benzimidazole moiety has antihypertensive properties, suggesting potential applications of the compound in the development of antihypertensive drugs .

Anti-inflammatory Applications

Benzimidazole has anti-inflammatory properties, indicating potential applications of the compound in the development of anti-inflammatory drugs .

Zukünftige Richtungen

Benzimidazole derivatives, such as 1-Propyl-1H-benzoimidazol-5-ylamine, have shown promising pharmacological properties, and there is ongoing research into their potential applications . Future directions may include further exploration of their biological activities and the development of new drugs based on the benzimidazole structure .

Wirkmechanismus

Target of Action

Benzimidazole compounds, which this compound is a derivative of, have been found to have diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been found to interact with various targets depending on their specific substitutions . For instance, some benzimidazole derivatives have been synthesized and screened for antihypertensive activity .

Biochemical Pathways

Benzimidazole compounds are known to interact with various biochemical pathways depending on their specific substitutions .

Pharmacokinetics

The molecular weight of the compound is 17523 , which could potentially influence its pharmacokinetic properties.

Result of Action

Benzimidazole compounds are known to have diverse pharmacological activities .

Eigenschaften

IUPAC Name |

1-propylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUWPDHPVBCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301055 | |

| Record name | 1-Propyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-benzoimidazol-5-ylamine | |

CAS RN |

177843-27-5 | |

| Record name | 1-Propyl-1H-benzimidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177843-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

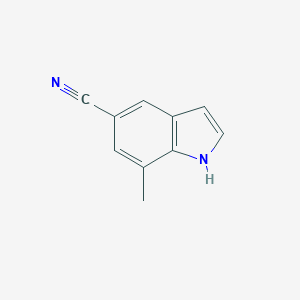

![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)

![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)

![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)